Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride
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Overview
Description
Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O₂ . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves several steps. The starting material is usually methyl 2-methylbenzoate , which undergoes a series of reactions to introduce the hydrazinyl group at the 5-position. The reaction conditions often include the use of hydrazine hydrate as a reagent, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality. The final product is purified through crystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various electrophiles can be used in substitution reactions, with conditions tailored to the specific reaction.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted benzoates , depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to interact with various enzymes and proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
- Methyl 5-amino-2-methylbenzoate
- Methyl 5-nitro-2-methylbenzoate
- Methyl 5-chloro-2-methylbenzoate
Uniqueness: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications where the hydrazinyl functionality is required .
Properties
IUPAC Name |
methyl 5-hydrazinyl-2-methylbenzoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;;/h3-5,11H,10H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIXKJNCVHQHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(=O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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